molecular formula C22H17BrClF3N2O3S B296889 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

カタログ番号 B296889
分子量: 561.8 g/mol
InChIキー: WKPQBZFBAZPZCZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide, commonly known as BMS-986142, is a small molecule inhibitor of the TYK2 (Tyrosine Kinase 2) enzyme. It has been developed as a potential therapeutic agent for the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

作用機序

BMS-986142 works by inhibiting the TYK2 enzyme, which is involved in the signaling pathway of cytokines such as interleukin-12 and interleukin-23. These cytokines play a key role in the development of autoimmune diseases, and by inhibiting their signaling pathway, BMS-986142 can reduce inflammation and improve disease symptoms.
Biochemical and Physiological Effects:
BMS-986142 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In animal studies, BMS-986142 has been shown to reduce inflammation and improve disease symptoms in models of psoriasis, lupus, and inflammatory bowel disease. BMS-986142 has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

実験室実験の利点と制限

BMS-986142 has several advantages for lab experiments, including its high potency and selectivity for the TYK2 enzyme, as well as its favorable pharmacokinetic profile. However, there are also some limitations to using BMS-986142 in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

将来の方向性

There are several potential future directions for research on BMS-986142. One area of focus could be on further elucidating the mechanism of action of BMS-986142 and its effects on the immune system. Another area of focus could be on evaluating the safety and efficacy of BMS-986142 in clinical trials for the treatment of autoimmune diseases. Additionally, there may be opportunities to develop new formulations or delivery methods for BMS-986142 to improve its pharmacokinetic properties and therapeutic efficacy.

合成法

The synthesis of BMS-986142 involves a multi-step process that starts with the synthesis of 3-bromoaniline. The intermediate product is then treated with 4-methylbenzenesulfonyl chloride to form 3-bromo-4-(methylsulfonyl)aniline. This intermediate product is then reacted with 2-chloro-5-(trifluoromethyl)benzoic acid to form BMS-986142.

科学的研究の応用

BMS-986142 has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, BMS-986142 has demonstrated efficacy in reducing inflammation and improving disease symptoms in animal models of psoriasis, lupus, and inflammatory bowel disease. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986142 in humans.

特性

分子式

C22H17BrClF3N2O3S

分子量

561.8 g/mol

IUPAC名

2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H17BrClF3N2O3S/c1-14-5-8-18(9-6-14)33(31,32)29(17-4-2-3-16(23)12-17)13-21(30)28-20-11-15(22(25,26)27)7-10-19(20)24/h2-12H,13H2,1H3,(H,28,30)

InChIキー

WKPQBZFBAZPZCZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC(=CC=C3)Br

正規SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC(=CC=C3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。